molecular formula C7H9BrN2O2 B1399063 Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate CAS No. 861369-81-5

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1399063
CAS No.: 861369-81-5
M. Wt: 233.06 g/mol
InChI Key: PUVWDOWKVQAKFS-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” is a derivative of pyrazole . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

Pyrazoles can be synthesized through a variety of methods . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions . For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Structural and Spectral Investigations

Research has focused on the structural and spectral properties of pyrazole derivatives. For instance, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, investigated its properties using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. These studies are crucial for understanding the molecular characteristics and potential applications of these compounds in various fields (Viveka et al., 2016).

Synthesis and Reactivity

Several studies have explored the synthesis and reactivity of pyrazole derivatives. For example, the synthesis of 3-amino-4-nitropyrazoles from related pyrazole compounds under specific conditions has been documented, indicating the versatility of these compounds in chemical synthesis (Perevalov et al., 1983).

Antimicrobial Properties

Research has also delved into the antimicrobial properties of pyrazole derivatives. A study reported the synthesis of N-phenylpyrazole derivatives from related compounds, demonstrating significant antimicrobial properties, particularly against pathogenic yeast and molds (Farag et al., 2008).

Antioxidant and Anti-Inflammatory Properties

The antioxidant and anti-inflammatory properties of pyrazole derivatives have been a subject of interest. A study synthesized a series of compounds, including methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates, and investigated their properties. This highlights the potential therapeutic applications of these compounds (Кorobko et al., 2018).

Antidiabetic Activity

Some pyrazole derivatives have been studied for their antidiabetic activity. For instance, research on cyclic sulfonylthiourea derivatives, including related pyrazole compounds, indicated potential as hypoglycemic agents, suggesting their application in diabetes treatment (Soliman et al., 1981).

Crystal Engineering and Coordination Polymers

Pyrazole derivatives have been used in crystal engineering and the synthesis of coordination polymers. This research area explores the structural aspects and potential applications in materials science (Hawes et al., 2014).

Future Directions

Pyrazoles and their derivatives have attracted the attention of many researchers due to their diverse applications in different areas such as technology, medicine, and agriculture . Therefore, it’s likely that future research will continue to explore the synthesis, biological activity, and potential applications of “Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate” and similar compounds.

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce acetylcholinesterase (AchE) activity, which can impact nerve impulse transmission and lead to behavioral changes . This compound’s ability to modulate gene expression and cellular metabolism highlights its potential as a biochemical tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits oxidative phosphorylation by interfering with the ATP-32P exchange reaction . Additionally, it affects calcium uptake by modulating energy-dependent and independent pathways . These molecular interactions underline the compound’s potential to influence cellular energy metabolism and calcium signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can cause sustained inhibition of oxidative phosphorylation and calcium uptake over extended periods . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating cellular processes without causing toxicity. At higher doses, it can lead to toxic or adverse effects, such as impaired nerve impulse transmission and behavioral changes . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate cellular energy metabolism and calcium signaling. For instance, its inhibition of oxidative phosphorylation suggests that it may affect the metabolic flux and levels of metabolites involved in energy production . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.

Properties

IUPAC Name

methyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVWDOWKVQAKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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